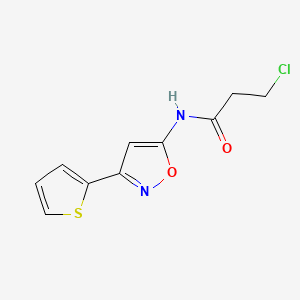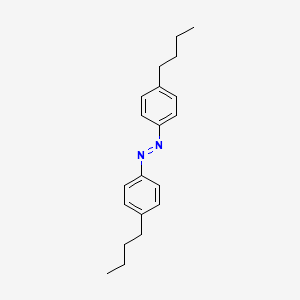
(E)-Bis(4-butylphenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Bis(4-butylphenyl)diazene is an organic compound belonging to the class of azo compounds, characterized by the presence of a diazene group (-N=N-) linking two phenyl rings substituted with butyl groups at the para positions. Azo compounds are known for their vivid colors and are widely used in dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bis(4-butylphenyl)diazene typically involves the azo coupling reaction. This process starts with the diazotization of aniline derivatives, followed by coupling with another aromatic compound. For this compound, the starting materials would be 4-butylaniline and a suitable diazonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale diazotization and coupling reactions, often carried out in continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Bis(4-butylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Azoxy compounds.
Reduction: Hydrazo compounds or amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-Bis(4-butylphenyl)diazene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mecanismo De Acción
The mechanism of action of (E)-Bis(4-butylphenyl)diazene involves its interaction with molecular targets through the diazene group. This interaction can lead to various biochemical and physiological effects, depending on the specific application. The molecular pathways involved may include binding to proteins, nucleic acids, or other biomolecules, leading to changes in their function or activity.
Comparación Con Compuestos Similares
Azobenzene: A simpler azo compound with two phenyl rings linked by a diazene group.
Disperse Orange 3: An azo dye with similar structural features but different substituents.
Propiedades
Número CAS |
37592-94-2 |
|---|---|
Fórmula molecular |
C20H26N2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
bis(4-butylphenyl)diazene |
InChI |
InChI=1S/C20H26N2/c1-3-5-7-17-9-13-19(14-10-17)21-22-20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 |
Clave InChI |
HTTBAGNJILNUBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



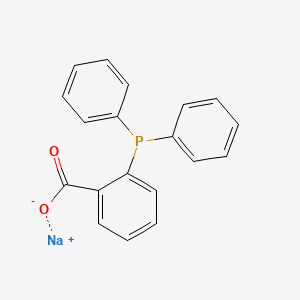
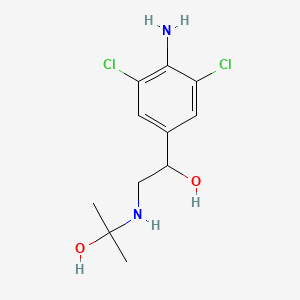
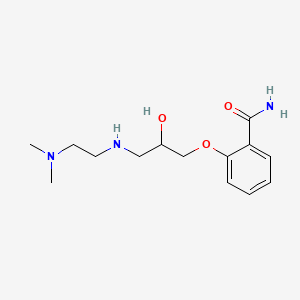

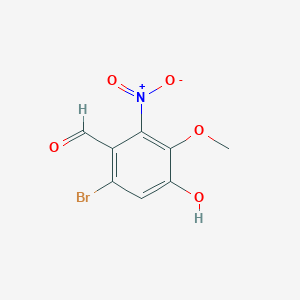


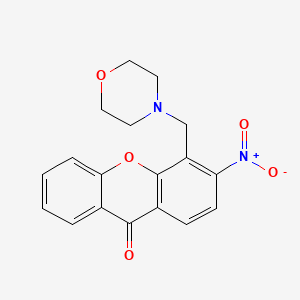
![Thiazole, 4-[4-[bis(2-chloroethyl)amino]phenyl]-2-methyl-](/img/structure/B14674223.png)
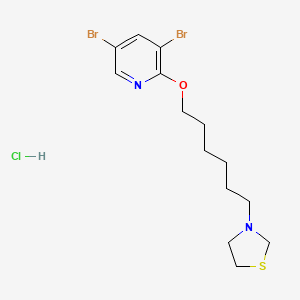
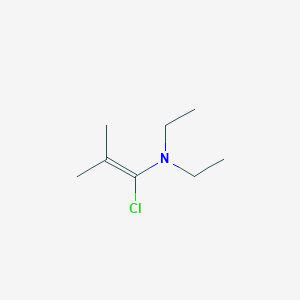
![5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide](/img/structure/B14674244.png)
